molecular formula C8H20NO+ B1219574 Triethylcholine CAS No. 302-61-4

Triethylcholine

Cat. No.: B1219574
CAS No.: 302-61-4
M. Wt: 146.25 g/mol
InChI Key: GZBUMTPCIKCWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylcholine can be synthesized through the alkylation of choline with ethyl iodide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Triethylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethylcholine has several scientific research applications, including:

Mechanism of Action

Triethylcholine exerts its effects by interfering with the synthesis of acetylcholine in presynaptic nerve endings. It mimics choline and competes with it for uptake into nerve terminals. Once inside the nerve terminal, this compound is acetylated to form acetylthis compound, which is an inactive analog of acetylcholine. This leads to a reduction in the synthesis and release of acetylcholine, resulting in neuromuscular transmission failure .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Triethylcholine is unique in its ability to mimic choline and interfere with acetylcholine synthesis, leading to neuromuscular transmission failure.

Properties

CAS No.

302-61-4

Molecular Formula

C8H20NO+

Molecular Weight

146.25 g/mol

IUPAC Name

triethyl(2-hydroxyethyl)azanium

InChI

InChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1

InChI Key

GZBUMTPCIKCWFW-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCO

Canonical SMILES

CC[N+](CC)(CC)CCO

Related CAS

152-22-7 (chloride)
5957-17-5 (iodide)

Synonyms

N,N,N-triethyl-N-2-hydroxyethylammonium
N,N,N-triethyl-N-2-hydroxyethylammonium chloride
triethyl (2-hydroxyethyl)ammonium chloride
triethylaminoethanol
triethylcholine
triethylcholine bromide
triethylcholine chloride
triethylcholine iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.